molecular formula C6H4ClFN2O2 B8238256 2-Chloro-3-fluoro-4-nitroaniline

2-Chloro-3-fluoro-4-nitroaniline

Cat. No.: B8238256
M. Wt: 190.56 g/mol
InChI Key: XKZFGDVKVJLYEC-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-nitroaniline (molecular formula: C₆H₃ClFNO₂) is a halogenated nitroaniline derivative characterized by a nitro group (-NO₂) at the para position (C4), a chlorine atom at the ortho position (C2), and a fluorine atom at the meta position (C3) relative to the amine group (-NH₂). This compound is part of a broader class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of electron-withdrawing groups (NO₂, Cl, F) significantly influences its electronic properties, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

2-chloro-3-fluoro-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZFGDVKVJLYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Spectroscopic Studies :

    • Comparative FTIR and NMR studies on fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal distinct vibrational modes due to fluorine’s electronegativity and resonance effects .
  • Synthetic Routes: Nucleophilic aromatic substitution (NAS) is favored for introducing amino groups into halogenated nitroarenes. For example, 2-chloro-4-nitroaniline reacts with amines under catalytic conditions .

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